T1117 T1117 T1117 is a fluorescent form of AM 25. It displays CB1 ligands.
Brand Name: Vulcanchem
CAS No.: 1186195-59-4
VCID: VC0544348
InChI: InChI=1S/C56H53Cl2N7O5/c1-34-51(54(67)61-64-28-7-6-8-29-64)60-65(48-26-20-40(57)31-47(48)58)52(34)38-17-15-37(16-18-38)36-13-11-35(12-14-36)10-9-27-59-53(66)39-19-23-44-43(30-39)55(68)70-56(44)45-24-21-41(62(2)3)32-49(45)69-50-33-42(63(4)5)22-25-46(50)56/h11-26,30-33H,6-10,27-29H2,1-5H3,(H,59,66)(H,61,67)
SMILES: CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C5=CC=C(C=C5)CCCNC(=O)C6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)N(C)C)OC1=C8C=CC(=C1)N(C)C)OC7=O
Molecular Formula: C56H53Cl2N7O5
Molecular Weight: 974.98

T1117

CAS No.: 1186195-59-4

Inhibitors

VCID: VC0544348

Molecular Formula: C56H53Cl2N7O5

Molecular Weight: 974.98

Purity: >98% (or refer to the Certificate of Analysis)

T1117 - 1186195-59-4

CAS No. 1186195-59-4
Product Name T1117
Molecular Formula C56H53Cl2N7O5
Molecular Weight 974.98
IUPAC Name 5-[4-[4-[3-[[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]propyl]phenyl]phenyl]-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide
Standard InChI InChI=1S/C56H53Cl2N7O5/c1-34-51(54(67)61-64-28-7-6-8-29-64)60-65(48-26-20-40(57)31-47(48)58)52(34)38-17-15-37(16-18-38)36-13-11-35(12-14-36)10-9-27-59-53(66)39-19-23-44-43(30-39)55(68)70-56(44)45-24-21-41(62(2)3)32-49(45)69-50-33-42(63(4)5)22-25-46(50)56/h11-26,30-33H,6-10,27-29H2,1-5H3,(H,59,66)(H,61,67)
Standard InChIKey RNAPRXIZPJDYPH-UHFFFAOYSA-N
SMILES CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C5=CC=C(C=C5)CCCNC(=O)C6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)N(C)C)OC1=C8C=CC(=C1)N(C)C)OC7=O
Appearance Solid powder
Description T1117 is a fluorescent form of AM 25. It displays CB1 ligands.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms T1117, T 1117, T-1117
Reference 1: Bruno A, Lembo F, Novellino E, Stornaiuolo M, Marinelli L. Beyond radio-displacement techniques for identification of CB1 ligands: the first application of a fluorescence-quenching assay. Sci Rep. 2014 Jan 20;4:3757. doi: 10.1038/srep03757. PubMed PMID: 24441508; PubMed Central PMCID: PMC3895875.
2: Paul RK, Wnorowski A, Gonzalez-Mariscal I, Nayak SK, Pajak K, Moaddel R, Indig FE, Bernier M, Wainer IW. (R,R')-4'-methoxy-1-naphthylfenoterol targets GPR55-mediated ligand internalization and impairs cancer cell motility. Biochem Pharmacol. 2014 Feb 15;87(4):547-61. doi: 10.1016/j.bcp.2013.11.020. Epub 2013 Dec 16. PubMed PMID: 24355564; PubMed Central PMCID: PMC3935314.
3: Daly CJ, Ross RA, Whyte J, Henstridge CM, Irving AJ, McGrath JC. Fluorescent ligand binding reveals heterogeneous distribution of adrenoceptors and 'cannabinoid-like' receptors in small arteries. Br J Pharmacol. 2010 Feb;159(4):787-96. doi: 10.1111/j.1476-5381.2009.00608.x. Epub 2010 Feb 5. PubMed PMID: 20136833; PubMed Central PMCID: PMC2829204.
PubChem Compound 57369426
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator